molecular formula C14H20ClN3 B3099372 2-((4-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride CAS No. 1353959-40-6

2-((4-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride

Cat. No.: B3099372
CAS No.: 1353959-40-6
M. Wt: 265.78 g/mol
InChI Key: SBEINVPPOGNGPP-UHFFFAOYSA-N
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Description

2-((4-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride (CAS: 1353959-40-6) is a chemical compound with the molecular formula C14H20ClN3 and a molecular weight of 265.78 g/mol . It is offered with a purity of 95% for research and development purposes . This compound belongs to a class of piperidine derivatives, which are recognized in medicinal chemistry as valuable scaffolds for drug discovery. Piperidine and aminomethyl piperidine structures are frequently employed as building blocks in the synthesis of molecules with potential biological activity . For instance, structurally related compounds containing the piperidine motif have been investigated as novel heat shock protein 70 (HSP70) inhibitors with demonstrated antitumor activity, particularly in lapatinib-resistant breast cancer cells . Furthermore, similar aminomethyl piperidine subunits have been utilized as key synthetic intermediates in the development of antimalarial agents, such as imidazopyridine-based compounds identified from high-throughput phenotypic screens . The primary amino group on the piperidine ring makes this compound a versatile intermediate for further chemical modification and conjugation, suitable for use in structure-activity relationship (SAR) studies and the exploration of new therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[[4-(aminomethyl)piperidin-1-yl]methyl]benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3.ClH/c15-9-12-5-7-17(8-6-12)11-14-4-2-1-3-13(14)10-16;/h1-4,12H,5-9,11,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBEINVPPOGNGPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=CC=CC=C2C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride typically involves the reaction of 4-(aminomethyl)piperidine with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of automated systems and advanced purification techniques ensures the efficient production of this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-((4-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

2-((4-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Findings :

  • The target compound’s hazards are well-documented, unlike Benzyl 4-aminopiperidine-1-carboxylate, whose toxicology remains unstudied .

Stability and Reactivity

Compound Stability Notes Incompatible Materials
This compound Stable under inert atmospheres; hygroscopic Strong oxidizers
4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride No specific data; assume standard stability Not provided
Benzyl 4-aminopiperidine-1-carboxylate Likely sensitive to hydrolysis (ester group) Acids/bases

Insights :

  • The target compound’s hygroscopic nature necessitates inert storage, whereas ester-containing analogs (e.g., Benzyl 4-aminopiperidine-1-carboxylate) may degrade under acidic/basic conditions .

Biological Activity

2-((4-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride, with the CAS number 1353959-40-6, is a compound featuring a piperidine ring and a benzonitrile moiety. It has garnered interest in pharmacological research due to its potential therapeutic properties, particularly in relation to neurotransmitter systems.

  • Molecular Formula : C14H20ClN3
  • Molecular Weight : 265.78 g/mol
  • Structure : The compound includes a piperidine ring substituted with an aminomethyl group and a benzonitrile moiety, which contributes to its biological activity.

Research indicates that this compound may act as a modulator of serotonin and dopamine receptors, which are crucial in various central nervous system disorders. Preliminary studies suggest that it exhibits receptor binding affinity, although comprehensive pharmacological profiles are still under investigation .

Neurotransmitter Interaction

The compound's interaction with neurotransmitter systems suggests potential applications in treating conditions such as depression and anxiety. Similar compounds have been shown to affect serotonin and dopamine pathways, indicating that this compound may have comparable effects .

Antiproliferative Activity

In related studies, compounds with similar structural features have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, benzoylpiperidine derivatives have shown IC50 values ranging from 19.9 to 75.3 µM against human breast and ovarian cancer cells . While specific data on this compound is limited, its structural analogs suggest a potential for similar activity.

Case Studies and Comparative Analysis

Compound NameCAS NumberStructural FeaturesBiological Activity
This compound1353959-40-6Piperidine with aminomethyl and benzonitrile groupsPotential serotonin/dopamine modulation
Benzoylpiperidine derivativeNot specifiedBenzoylpiperidine structureAntiproliferative activity (IC50: 19.9 - 75.3 µM)
4-(4-Aminomethyl)piperidin-1-ylmethyl)benzonitrile hydrochloride1353953-90-8Similar piperidine structureInvestigated for neuropharmacological effects

Synthesis and Research Findings

The synthesis of this compound typically involves multi-step organic reactions designed to optimize yield and purity. The compound's unique combination of functional groups may confer distinct pharmacological properties compared to its analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((4-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride, and how can purity be ensured?

  • Methodology :

  • Step 1 : Begin with benzonitrile derivatives and 4-(aminomethyl)piperidine. Use reductive amination or nucleophilic substitution to link the piperidine moiety to the benzonitrile core.
  • Step 2 : Optimize reaction conditions (e.g., pH, temperature) based on analogs like 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride, where alkaline conditions promote coupling .
  • Step 3 : Purify via recrystallization or column chromatography. Confirm purity using HPLC (>95%) and structural integrity via 1^1H/13^{13}C NMR and mass spectrometry .
  • Step 4 : Convert to hydrochloride salt using HCl gas or aqueous HCl, as seen in analogous compounds .

Q. What analytical techniques are critical for characterizing this compound’s stability under varying environmental conditions?

  • Methodology :

  • Stability assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to assess sensitivity to heat, light, and humidity. Monitor decomposition via HPLC .
  • pH dependence : Test solubility and stability across pH 3–8 using buffered solutions. Analogous piperidine derivatives show reduced stability in acidic conditions due to protonation of the amine group .
  • Storage recommendations : Store at -20°C under inert atmosphere (argon/nitrogen) to prevent oxidation of the aminomethyl group .

Q. How can researchers mitigate solubility challenges in biological assays?

  • Methodology :

  • Co-solvents : Use DMSO (≤10% v/v) or cyclodextrins to enhance aqueous solubility.
  • Salt forms : Compare hydrochloride salt (current form) with other counterions (e.g., trifluoroacetate) for improved solubility, as demonstrated in 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride .
  • Prodrug strategies : Modify the nitrile group to a hydrolyzable ester for in situ activation .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reactivity of this compound?

  • Methodology :

  • Reaction path search : Apply quantum chemical calculations (e.g., DFT) to model intermediates and transition states. ICReDD’s workflow combines computational predictions with experimental validation to reduce trial-and-error .
  • Solvent optimization : Use COSMO-RS simulations to identify solvents that maximize yield while minimizing side reactions (e.g., nitrile hydrolysis).
  • Machine learning : Train models on reaction databases (e.g., PubChem) to predict optimal molar ratios and catalysts .

Q. How should contradictions in reported biological activity data be resolved?

  • Methodology :

  • Purity verification : Re-analyze conflicting samples via LC-MS to rule out impurities or degradation products .
  • Assay standardization : Compare protocols for consistency in cell lines (e.g., HEK293 vs. CHO), buffer composition, and incubation times.
  • Structural analogs : Test activity of derivatives (e.g., 4-[(E)-2-(furan-2-yl)ethenyl]benzodiazepine hydrochloride) to identify pharmacophore requirements .

Q. What strategies are effective for studying target engagement in neurological disorders?

  • Methodology :

  • Molecular docking : Screen against receptors (e.g., sigma-1, NMDA) using AutoDock Vina. Piperidine derivatives often target GPCRs or ion channels .
  • Surface plasmon resonance (SPR) : Measure binding kinetics to immobilized receptors.
  • In vivo models : Use zebrafish or rodent neurobehavioral assays to correlate target modulation with functional outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((4-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride
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2-((4-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.